
3-Iodo-4-methylbenzamide
概要
説明
3-Iodo-4-methylbenzamide is a chemical compound with the molecular formula C8H8INO . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of benzamide compounds, which include 3-Iodo-4-methylbenzamide, often starts from benzoic acid or its derivatives and amine derivatives . The products are purified and analyzed using spectroscopic and elemental methods .Molecular Structure Analysis
The molecular structure of 3-Iodo-4-methylbenzamide consists of an iodine atom (I) attached to a benzene ring, which also has a methyl group (CH3) and a benzamide group (C=O-NH2) .科学的研究の応用
Chemotherapeutic Activity
- 4-Iodo-3-nitrobenzamide, closely related to 3-Iodo-4-methylbenzamide, demonstrates potential chemotherapeutic activity. It undergoes metabolic reduction in tumor cells to 4-iodo-3-nitrosobenzamide, which induces cell death in tumor cultures. This prodrug's reduction product is 4-iodo-3-aminobenzamide, with no accumulation of intermediates. It shows no toxicity in hamsters even at high dosages, suggesting potential for selective tumoricidal action (Mendeleyev et al., 1995).
Crystal Engineering
- In the field of crystal engineering, 4-iodo-3-nitrobenzamide and its derivatives play a significant role. Their molecular structures demonstrate interactions like hydrogen bonds and halogen bonds, which are crucial in designing crystal structures for various applications (Saha et al., 2005).
Tumor Imaging and Photodynamic Therapy
- A derivative of 3-Iodo-4-methylbenzamide, methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, shows promise as an imaging agent and photosensitizer for photodynamic therapy (PDT). This compound has demonstrated effectiveness in tumor cure and has promising tumor fluorescence and PET imaging abilities (Pandey et al., 2005).
Tumoricidal Action Mechanism
- The tumoricidal action of 4-iodo-3-nitrobenzamide, which is similar to 3-Iodo-4-methylbenzamide, depends on the cellular reducing system specific to cancer cells. Its lethal synthesis occurs selectively in malignant cells due to a deficiency in hydride transfer mechanisms present in non-malignant cells (Kun et al., 2009).
Enzymatic Mechanism in Cancer Therapy
- The enzymatic mechanism behind the selective action of 4-iodo-3-nitrobenzamide in cancer therapy is a key area of research. This prodrug's selective action in cancer cells is attributed to its unique metabolic pathway, which is absent in non-malignant cells (Kun et al., 2009).
Synthesis of Novel Compounds
- The synthesis of 4-substituted 5-nitroisoquinolin-1-ones, which are analogues of water-soluble PARP-1 inhibitors, involves reactions with compounds like N-(2-alkenyl)-2-iodo-3-nitrobenzamides. This synthesis pathway is significant for developing potent inhibitors of PARP-1 activity (Dhami et al., 2009).
Iodine Catalyzed Synthesis
- Iodine catalysis plays a crucial role in the oxidative coupling of 2-aminobenzamides, leading to the formation of compounds like 2-aryl quinazolin-4(3H)-ones. This method demonstrates the utility of molecular iodine in synthetic chemistry for creating complex molecules (Mohammed et al., 2015).
特性
IUPAC Name |
3-iodo-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXPDGVNLAIPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356798 | |
| Record name | 3-iodo-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-methylbenzamide | |
CAS RN |
269411-70-3 | |
| Record name | 3-iodo-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
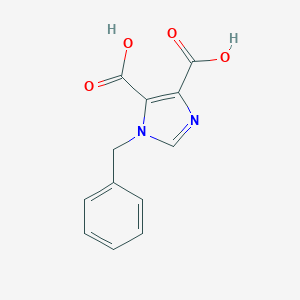
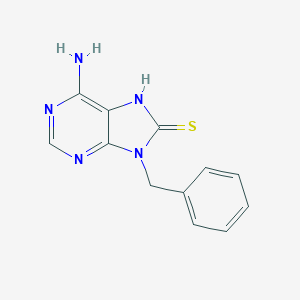
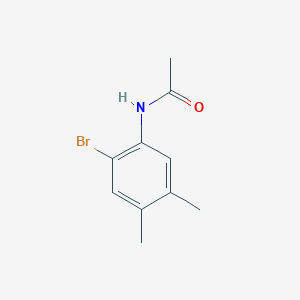
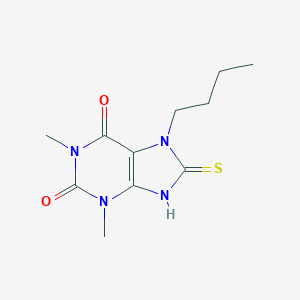
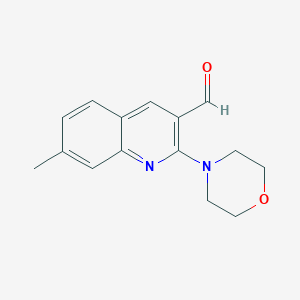

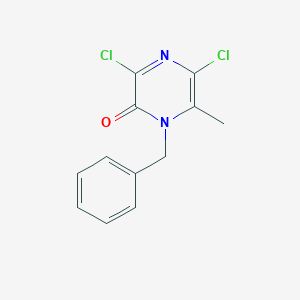
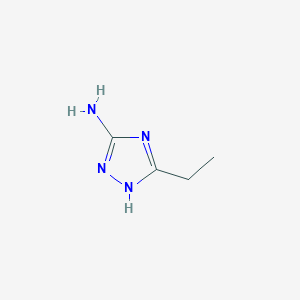
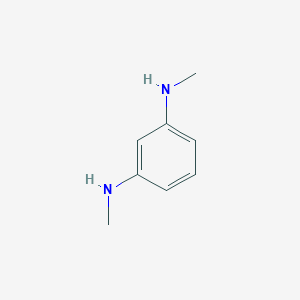
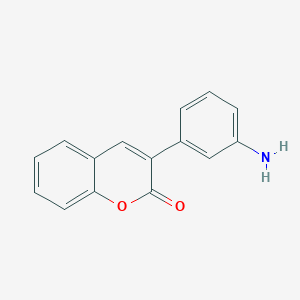
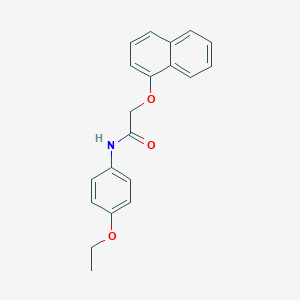
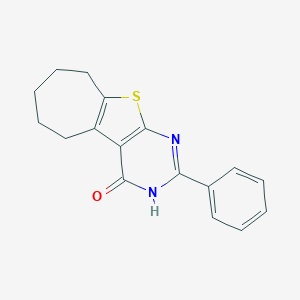
methanone](/img/structure/B185366.png)